molecular formula C23H23NO7 B253997 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one

2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one

Cat. No. B253997
M. Wt: 425.4 g/mol
InChI Key: SGWLQCZFBYKLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one, also known as DT-13, is a novel synthetic compound that has been studied for its potential therapeutic applications in various diseases. DT-13 is a member of the chromenone family, which has been extensively studied for their pharmacological properties.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one exerts its pharmacological effects through multiple mechanisms of action. In cancer, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one inhibits the PI3K/Akt/mTOR signaling pathway and induces the activation of caspase-3 and caspase-9, leading to apoptosis in cancer cells. In inflammation, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In cardiovascular diseases, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one improves cardiac function by reducing oxidative stress and inflammation and enhancing angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and cardio-protective effects. 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one also reduces inflammation by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In cardiovascular diseases, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one improves cardiac function by reducing oxidative stress and inflammation and enhancing angiogenesis.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and multiple pharmacological effects. However, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one also has limitations, including its poor solubility, low bioavailability, and limited in vivo efficacy.

Future Directions

There are several future directions for the research on 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. Furthermore, the mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one needs to be further elucidated to identify potential targets for drug development.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one can be synthesized using a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with morpholine and chloroacetyl chloride. The final step involves the cyclization of the resulting intermediate to form 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In cardiovascular diseases, 2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one has been shown to improve cardiac function and reduce myocardial infarction size.

properties

Product Name

2-(3,4-dimethoxyphenyl)-3-(2-morpholino-2-oxoethoxy)-4H-chromen-4-one

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(2-morpholin-4-yl-2-oxoethoxy)chromen-4-one

InChI

InChI=1S/C23H23NO7/c1-27-18-8-7-15(13-19(18)28-2)22-23(21(26)16-5-3-4-6-17(16)31-22)30-14-20(25)24-9-11-29-12-10-24/h3-8,13H,9-12,14H2,1-2H3

InChI Key

SGWLQCZFBYKLGI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)N4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)N4CCOCC4)OC

Origin of Product

United States

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